molecular formula C13H12BrNO2 B5017727 2-(4-bromophenyl)-N-(2-furylmethyl)acetamide

2-(4-bromophenyl)-N-(2-furylmethyl)acetamide

Cat. No. B5017727
M. Wt: 294.14 g/mol
InChI Key: UQJGBLISDKPNKU-UHFFFAOYSA-N
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Description

The compound "2-(4-bromophenyl)-N-(2-furylmethyl)acetamide" belongs to a class of organic molecules that have been studied for their structural and chemical properties. These molecules are of interest due to their potential applications in various fields such as materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Research has focused on the synthesis of related compounds through various chemical reactions, including the optimization of conditions to improve yields and purity. For example, studies have demonstrated the synthesis of related acetamide derivatives via alkylation and nitration reactions, highlighting the importance of reaction conditions on product yields and structural integrity (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the angles between different molecular planes. For instance, the structure of "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" was determined, showing significant dihedral angles between the benzene rings and the acetamide unit, indicative of the compound's three-dimensional conformation (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions due to the presence of reactive functional groups. For instance, acetamide derivatives have been involved in microwave-assisted synthesis, highlighting their reactivity and potential for forming new bonds under specific conditions (Mohamed Ghazzali et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it is a drug, it could interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It would be important to handle it with appropriate safety precautions to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses as a drug or other therapeutic agent, and methods to synthesize it more efficiently or with fewer byproducts .

properties

IUPAC Name

2-(4-bromophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJGBLISDKPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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